Tau Peptide (268-282)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

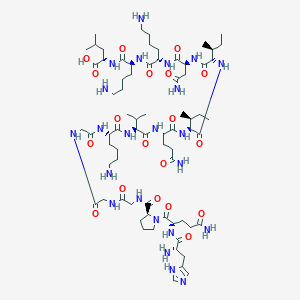

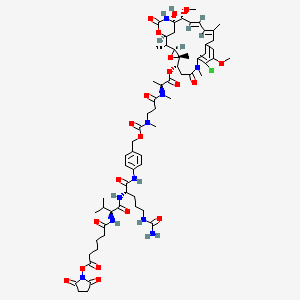

Le Peptide Tau (268-282) est un polypeptide dérivé de la protéine tau, qui est une protéine associée aux microtubules principalement présente dans les neurones. Cette séquence peptidique, His-Gln-Pro-Gly-Gly-Gly-Lys-Val-Gln-Ile-Ile-Asn-Lys-Lys-Leu, est connue pour son rôle dans les maladies neurodégénératives, en particulier les tauopathies telles que la maladie d'Alzheimer. La protéine tau est essentielle pour stabiliser les microtubules dans les neurones, mais une phosphorylation anormale peut conduire à la formation de dégénérescences neurofibrillaires, une caractéristique de la maladie d'Alzheimer .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le Peptide Tau (268-282) peut être synthétisé en utilisant la synthèse peptidique en phase solide (SPPS), une méthode qui permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante. Le processus implique généralement les étapes suivantes :

Fixation du premier acide aminé : à une résine solide.

Déprotection : du groupe protecteur de l'acide aminé.

Couplage : du prochain acide aminé en utilisant des agents activants comme le HBTU ou le DIC.

Répétition : des cycles de déprotection et de couplage jusqu'à l'obtention de la séquence peptidique souhaitée.

Clivage : du peptide de la résine et élimination des groupes protecteurs des chaînes latérales en utilisant un cocktail de clivage, souvent contenant de l'acide trifluoroacétique (TFA).

Méthodes de production industrielle

La production industrielle du Peptide Tau (268-282) suit des principes similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour améliorer l'efficacité et la reproductibilité. La purification est généralement réalisée par chromatographie liquide haute performance (CLHP), et le produit final est caractérisé par spectrométrie de masse et spectroscopie de résonance magnétique nucléaire (RMN) .

Analyse Des Réactions Chimiques

Types de réactions

Le Peptide Tau (268-282) peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau des résidus méthionine, conduisant à la formation de sulfoxyde de méthionine.

Réduction : Les ponts disulfure entre les résidus cystéine peuvent être réduits en thiols libres.

Substitution : Les résidus d'acides aminés peuvent être substitués par mutagenèse dirigée ou modification chimique.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène (H₂O₂) ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou β-mercaptoéthanol.

Substitution : Réactifs spécifiques en fonction de la modification souhaitée, tels que les esters de N-hydroxysuccinimide (NHS) pour la modification de la lysine.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des peptides oxydés, des peptides réduits et des peptides modifiés avec des séquences d'acides aminés modifiées .

Applications De Recherche Scientifique

Le Peptide Tau (268-282) a de nombreuses applications en recherche scientifique :

Chimie : Utilisé dans les études sur les techniques de synthèse et de modification peptidique.

Biologie : Employé dans la recherche sur les interactions protéine-protéine, en particulier celles impliquant la protéine tau et son rôle dans les maladies neurodégénératives.

Médecine : Utilisé dans le développement d'outils de diagnostic et de stratégies thérapeutiques pour les tauopathies. .

Mécanisme d'action

Le Peptide Tau (268-282) exerce ses effets en interagissant avec les microtubules et d'autres composants cellulaires. Le peptide peut influencer la stabilité et la dynamique des microtubules, qui sont essentielles au transport axonal et à la fonction neuronale. Une phosphorylation anormale de la protéine tau, y compris la région du Peptide Tau (268-282), conduit à sa dissociation des microtubules et à son agrégation en dégénérescences neurofibrillaires. Ces agrégats perturbent les fonctions cellulaires et contribuent à la neurodégénérescence .

Mécanisme D'action

Tau Peptide (268-282) exerts its effects by interacting with microtubules and other cellular components. The peptide can influence microtubule stability and dynamics, which are crucial for axonal transport and neuronal function. Abnormal phosphorylation of tau protein, including the Tau Peptide (268-282) region, leads to its dissociation from microtubules and aggregation into neurofibrillary tangles. These aggregates disrupt cellular functions and contribute to neurodegeneration .

Comparaison Avec Des Composés Similaires

Composés similaires

Peptide Tau (306-318) : Un autre peptide tau impliqué dans la liaison aux microtubules et la stabilité.

Peptide Tau (396-411) : Connu pour son rôle dans l'agrégation de la tau et la formation de dégénérescences neurofibrillaires.

Unicité

Le Peptide Tau (268-282) est unique en raison de sa séquence spécifique et de son rôle critique dans les premiers stades de l'agrégation de la tau. Ce peptide est souvent utilisé comme modèle pour étudier les étapes initiales de la pathologie de la tau et pour développer des interventions thérapeutiques ciblant ces événements précoces .

Conclusion

Le Peptide Tau (268-282) est un outil précieux dans l'étude des maladies neurodégénératives, en particulier les tauopathies. Sa synthèse, sa réactivité chimique et ses applications en recherche en font un élément essentiel pour comprendre et combattre des maladies comme la maladie d'Alzheimer. En explorant son mécanisme d'action et en le comparant à des composés similaires, les chercheurs peuvent obtenir des informations plus approfondies sur la pathologie de la tau et développer des stratégies diagnostiques et thérapeutiques plus efficaces.

Propriétés

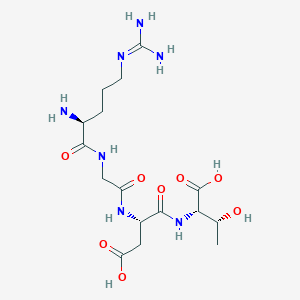

Formule moléculaire |

C72H125N23O19 |

|---|---|

Poids moléculaire |

1616.9 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C72H125N23O19/c1-9-40(7)59(69(110)90-49(32-54(79)98)66(107)87-45(19-12-15-27-74)62(103)86-46(20-13-16-28-75)63(104)91-50(72(113)114)30-38(3)4)94-70(111)60(41(8)10-2)93-65(106)47(22-24-52(77)96)88-68(109)58(39(5)6)92-64(105)44(18-11-14-26-73)85-57(101)36-82-55(99)34-81-56(100)35-83-67(108)51-21-17-29-95(51)71(112)48(23-25-53(78)97)89-61(102)43(76)31-42-33-80-37-84-42/h33,37-41,43-51,58-60H,9-32,34-36,73-76H2,1-8H3,(H2,77,96)(H2,78,97)(H2,79,98)(H,80,84)(H,81,100)(H,82,99)(H,83,108)(H,85,101)(H,86,103)(H,87,107)(H,88,109)(H,89,102)(H,90,110)(H,91,104)(H,92,105)(H,93,106)(H,94,111)(H,113,114)/t40-,41-,43-,44-,45-,46-,47-,48-,49-,50-,51-,58-,59-,60-/m0/s1 |

Clé InChI |

PQHYJPIEQHKUJE-WEXMMCIPSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CN=CN2)N |

SMILES canonique |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B12397067.png)

![(2R)-2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12397142.png)